molecular formula C16H15NO2 B1181123 N-(2-hydroxyethyl)octadeca-9,12-dienamide CAS No. 10015-67-5

N-(2-hydroxyethyl)octadeca-9,12-dienamide

Cat. No.: B1181123
CAS No.: 10015-67-5
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyethyl)octadeca-9,12-dienamide, also known as linoleamide MEA, is a compound with the molecular formula C20H37NO2. It is a derivative of linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is known for its various applications in the fields of chemistry, biology, medicine, and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)octadeca-9,12-dienamide typically involves the reaction of linoleic acid with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)octadeca-9,12-dienamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2-hydroxyethyl)octadeca-9,12-dienamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)octadeca-9,12-dienamide involves its interaction with specific molecular targets and pathways. It is known to modulate various cellular processes by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxyethyl)octadeca-9,12-dienamide is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

10015-67-5

Molecular Formula

C16H15NO2

Molecular Weight

0

IUPAC Name

(9E,12E)-N-(2-hydroxyethyl)octadeca-9,12-dienamide

InChI

InChI=1S/C20H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,22H,2-5,8,11-19H2,1H3,(H,21,23)/b7-6+,10-9+

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCCO

Synonyms

LINOLEAMIDE MEA

Origin of Product

United States

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